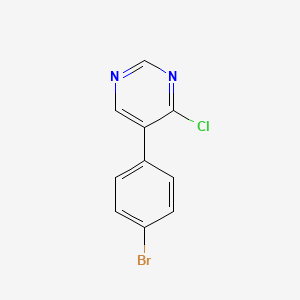

5-(4-Bromophenyl)-4-chloropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

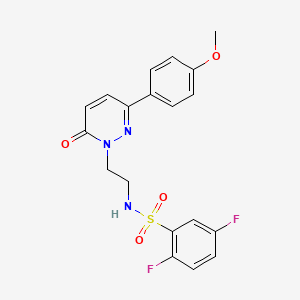

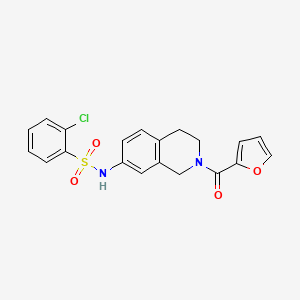

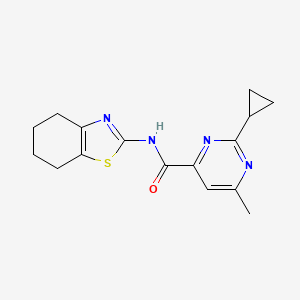

5-(4-Bromophenyl)-4-chloropyrimidine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which are structurally similar to 5-(4-bromophenyl)-4-chloropyrimidine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

It is known that pyrazole-bearing compounds can promote osteogenesis by upregulating the expression of osteogenic genes via activation of the bmp2/smad1 signaling pathway .

Result of Action

It is suggested that the compound might have potential antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-chloropyrimidine typically involves the cyclization of appropriate precursors. One common method includes the preparation of methyl p-bromophenylacetate through catalytic esterification of p-bromophenylacetic acid. This intermediate is then reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester. Cyclization with formamidine hydrochloride yields 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which is subsequently chlorinated to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of solid acid catalysts to simplify the synthesis process and reduce production costs. The use of one-pot methods for intermediate preparation also helps in minimizing operational steps and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-chloropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Suzuki-Miyaura Coupling: This reaction involves the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with aryl or heteroaryl boronic acids using a palladium catalyst.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Boronic Acids: Reactants in the Suzuki-Miyaura coupling.

K3PO4 and 1,4-Dioxane: Common reagents used in the optimization of the Suzuki-Miyaura reaction.

Major Products

The major products formed from these reactions are novel pyrimidine analogs, which can be further analyzed for their reactivity and stability using density functional theory (DFT) calculations .

Scientific Research Applications

5-(4-Bromophenyl)-4-chloropyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential drug candidates.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.

Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Bromophenyl)-4,6-dichloropyrimidine

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

5-(4-Bromophenyl)-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and chlorine substituents on the pyrimidine ring makes it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name |

5-(4-bromophenyl)-4-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRZQJHWEOOZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)

![3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2627745.png)

![tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B2627749.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)

![6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2627755.png)

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)